molecular formula C11H14FNS B7997447 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol

Cat. No.: B7997447
M. Wt: 211.30 g/mol
InChI Key: FMUYBNMCPJGENT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is a fluorinated benzenethiol derivative integrated with a pyrrolidine moiety, making it a reagent of significant interest in medicinal chemistry and anticancer research. The structural framework of this compound, particularly the pyrrolidine ring, is a privileged scaffold in drug discovery. The saturated pyrrolidine ring enhances molecular complexity and three-dimensional coverage, which can lead to improved solubility and optimized pharmacokinetic profiles for drug candidates . Furthermore, the incorporation of a fluorine atom is a common strategy in lead optimization to modulate properties such as metabolic stability, membrane permeability, and binding affinity. This compound is structurally related to intermediates used in the synthesis of potent small-molecule inhibitors targeting anti-apoptotic proteins. One prominent research application for molecules of this class is in the development of selective survivin inhibitors. Survivin is a protein highly overexpressed in cancer cells and is a key contributor to chemotherapy resistance and poor patient prognosis, making it an attractive and validated target for anticancer therapy . Research analogues featuring the pyrrolidin-1-ylmethyl group have demonstrated enhanced activity against multi-drug resistant cancer cell lines, including those overexpressing P-glycoprotein (P-gp), highlighting the value of this structural motif in overcoming drug resistance . The presence of both the thiol (-SH) and fluorine groups on the benzene ring provides versatile handles for further chemical modification, allowing researchers to develop more complex molecules or conjugate the compound to other platforms for chemical biology studies. This reagent is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS/c12-10-3-4-11(14)9(7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYBNMCPJGENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of a precursor compound using reagents such as aluminum fluoride and copper fluoride at elevated temperatures . The pyrrolidine ring can be introduced through nucleophilic substitution reactions, while the thiol group is often added via thiolation reactions using thiolating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Medicinal Chemistry

Drug Development and Therapeutic Potential:
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is studied for its potential use in drug discovery, particularly targeting neurological disorders due to its structural features that may enhance blood-brain barrier permeability. The presence of the fluorine atom is known to influence metabolic stability and biological activity, making it a promising candidate for further research in pharmacology .

Antimicrobial Properties:
Research indicates that compounds with pyrrolidine moieties exhibit notable antimicrobial activities. For instance, studies have shown that various pyrrolidine derivatives can inhibit bacterial growth through mechanisms such as:

  • Inhibition of Nucleic Acid and Protein Synthesis : Interfering with the synthesis of proteins and nucleic acids in bacteria.
  • Effects on Bacterial Cell Membrane Permeability : Altering the permeability of bacterial membranes, leading to cell lysis.
  • Inhibition of Efflux Pumps : Some derivatives inhibit bacterial efflux pumps contributing to antibiotic resistance .

Chemical Synthesis

Synthetic Routes:
The synthesis of this compound typically involves:

  • Starting Materials : 4-fluorobenzenethiol as a precursor.
  • Reaction Steps : Formation of the pyrrolidine ring through nucleophilic substitution reactions.
  • Conditions : Reactions are conducted under acidic or basic conditions depending on the specific synthetic route chosen.

Cytotoxicity and Anticancer Activity:
Recent studies have explored the anticancer potential of related compounds, indicating that certain derivatives may induce apoptosis in cancer cells. For example, specific pyrrolidine derivatives exhibited cytotoxicity against various tumor cell lines, suggesting their potential as anticancer agents .

Material Science

Industrial Applications:
Due to its unique chemical properties, this compound may find applications in material science, particularly in the development of new materials with enhanced properties for electronic or photonic applications. The compound's reactivity can be harnessed to create functionalized surfaces or coatings.

Case Studies

A case study evaluated the efficacy of a related compound in cattle infected with Trypanosoma congolense. The study reported significant reductions in parasitemia following treatment with the compound, highlighting its potential as an antiparasitic agent .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or enzymes. The thiol group can form covalent bonds with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Benzenethiol (C₆H₅SH) : The parent compound lacks substituents, with a thiol group directly attached to the benzene ring. It exhibits moderate acidity (pKa ~6.5) and is widely studied for its adsorption on metal surfaces (e.g., Au(111)) via sulfur-metal bonding .
  • p-Toluene Thiol (4-Methylbenzenethiol) : The methyl group at the para position increases hydrophobicity and electron-donating effects, reducing acidity (pKa ~7.2) compared to benzenethiol. It is inactive in endocrine disruption assays, suggesting substituent-dependent biological inertness .
  • 4-t-Butylbenzenethiol : The bulky tert-butyl group introduces significant steric hindrance, limiting molecular packing on surfaces. Unlike p-toluene thiol, it shows activity in NVS Binding and BG1 assays, highlighting how bulky substituents may enhance receptor interactions .
  • 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol: Fluorine: Strong electron-withdrawing effect increases thiol acidity (estimated pKa ~5.8–6.2) and stabilizes the molecule against oxidation.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility (mg/L) LD50 (Oral, Rat)
Benzenethiol 110.18 1.98 1,500 42.6 mg/kg
p-Toluene Thiol 124.20 2.45 980 Not reported
4-t-Butylbenzenethiol 166.27 3.12 320 Not reported
This compound 225.30 (estimated) 2.8–3.5 ~150 (estimated) Not reported

*LogP values calculated using fragment-based methods (e.g., Crippen’s method).

Metabolic Pathways

  • Benzenethiol : Undergoes S-methylation to methylphenyl sulfide, followed by oxidation to sulfoxide and sulfone derivatives .
  • This compound :
    • The fluorine atom likely slows oxidation at the para position, while the pyrrolidine group may undergo N-oxidation or ring-opening metabolism.
    • Predicted to form hydroxylated sulfone conjugates, similar to benzenethiol, but with delayed clearance due to fluorine’s metabolic stability .

Toxicity and Irritation

  • Benzenethiol: Causes severe eye, nose, and throat irritation at 3.2 mg/m³ in humans; acute oral LD50 in rats is 42.6 mg/kg .
  • However, the pyrrolidine moiety may increase skin permeability, raising dermal toxicity concerns .

Surface Chemistry and Adsorption Behavior

  • Benzenethiol on Au(111): Adsorbs via Au-S bonds, forming ordered monolayers. DFT studies show adsorption energy of ~1.5 eV .
  • This compound :
    • The pyrrolidine group may tilt the molecule away from the surface, reducing packing density.
    • Fluorine’s electron-withdrawing effect could weaken Au-S bonding (estimated adsorption energy ~1.2–1.4 eV) .

Biological Activity

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzene ring substituted with a pyrrolidinylmethyl group and a thiol functional group. This unique structure may contribute to its biological activity, particularly in interactions with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including tyrosinase, which is involved in melanin production. Inhibition of this enzyme can lead to potential applications in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The presence of the pyrrolidine moiety is often linked to enhanced antimicrobial effects against various pathogens .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds structurally similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundMIC (µg/mL) Against Bacteria
This compound<125 (E. coli)
2,6-Dipyrrolidino-1,4-dibromobenzene75 (B. subtilis)
2,4,6-Tripyrrolidinochlorobenzene125 (P. aeruginosa)

Antioxidant Activity

The thiol group in the compound may confer antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapies for conditions linked to oxidative damage.

Case Studies

  • Tyrosinase Inhibition : A study focused on the design and synthesis of tyrosinase inhibitors revealed that compounds with similar structures to this compound exhibited competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values significantly lower than standard inhibitors like kojic acid .
  • Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives highlighted their effectiveness against various bacterial strains, suggesting that modifications around the pyrrolidine ring can enhance bioactivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the fluorine atom's position and the nature of substituents on the phenyl ring. Modifications can lead to varying degrees of biological activity:

  • Fluorine Substitution : The presence of fluorine at specific positions has been correlated with increased metabolic stability and enhanced biological activity against certain targets .

Q & A

Q. What are the optimal laboratory synthesis protocols for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol?

A microwave-assisted condensation reaction can be adapted from analogous benzenethiol derivatives. For example, 2-pyrrolidine-1-yl-benzaldehydes are synthesized by heating 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours under basic conditions (K₂CO₃). Post-reaction, the product is extracted with ethyl acetate, washed with NH₄Cl solution, and purified via column chromatography. Yield optimization requires strict control of reaction time and stoichiometric ratios of reagents . Modifications to this protocol (e.g., substituting aldehydes or amines) should be validated using TLC and NMR spectroscopy.

Q. What safety protocols are critical for handling this compound?

Due to the thiol group’s susceptibility to oxidation, store the compound under inert gas (e.g., nitrogen) in airtight containers at 4°C. Avoid contact with oxidizers (e.g., peroxides, chlorates) and strong acids/bases to prevent exothermic decomposition. Use explosion-proof equipment in well-ventilated areas, and monitor for H₂S release during degradation . Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and a lab coat.

Q. Which analytical techniques are suitable for structural characterization?

  • 1H NMR : Peaks at δ ~10.01 ppm (aldehyde proton) and δ ~3.33–3.30 ppm (pyrrolidine CH₂ groups) confirm substitution patterns .
  • FT-IR : S-H stretching (~2550 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for fluorine-containing fragments.

Advanced Research Questions

Q. How does the pyrrolidin-1-ylmethyl substituent influence adsorption behavior on metal surfaces compared to unsubstituted benzenethiol?

Density functional theory (DFT) studies show that bulky substituents like pyrrolidin-1-ylmethyl alter adsorption energetics. For benzenethiol on Au(111), physisorption (0.07 eV) precedes dissociative adsorption (0.22 eV), with H₂ desorption making the process exothermic (+0.20 eV). Substituents may sterically hinder surface alignment, reducing ordered self-assembled monolayer (SAM) formation. Experimental validation requires ultra-high-vacuum STM to compare tilt angles and surface coverage with simpler analogs .

Q. How can computational and experimental methods resolve contradictions in SAM ordering reported in literature?

Conflicting reports on SAM crystallinity (e.g., ordered vs. disordered phases on Au(111)) arise from differing preparation conditions. To address this:

  • DFT Modeling : Calculate adsorption energies for varying orientations (e.g., flat vs. tilted).
  • In Situ Ellipsometry : Monitor real-time film thickness during SAM formation.
  • Grazing-Incidence XRD : Detect long-range order in crystalline domains.
    Controlled experimentation under inert atmospheres and standardized solvent systems (e.g., ethanol vs. toluene) is critical .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

In vivo studies on benzenethiol derivatives suggest S-methylation via thiol methyltransferase, forming methylphenylsulfide, which is oxidized to sulfoxides and sulfones. Hydroxylation at ortho/para positions followed by glucuronidation enhances urinary excretion. To study this:

  • Isotopic Labeling : Use ¹⁴C-labeled compound in rat models to track metabolites.
  • LC-MS/MS : Identify hydroxylated conjugates in urine over 60-hour periods .

Methodological Recommendations

  • Synthetic Optimization : Use microwave reactors to reduce reaction times and improve yields .
  • Surface Studies : Combine DFT with electrochemical impedance spectroscopy to correlate adsorption energetics with SAM dielectric properties.
  • Metabolic Profiling : Employ CRISPR-edited hepatic cell lines to elucidate enzyme-specific pathways.

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